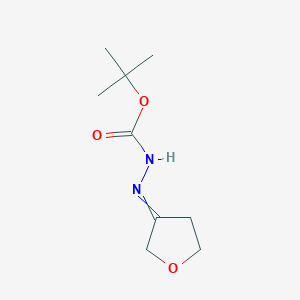

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

Description

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a dihydrofuran ring fused to a hydrazone moiety. This compound is synthesized via condensation of tert-butyl hydrazinecarboxylate with dihydrofuran-3(2H)-one in methanol at 15°C, achieving a 95% yield . Its structure is confirmed by <sup>1</sup>H NMR (400 MHz, MeOD), which shows characteristic signals at δ 4.19 (s, 2H, CH2 of dihydrofuran), 4.03 (t, J = 6.8 Hz, 2H, OCH2), and 1.50 (s, 9H, tert-butyl group) . The tert-butyl group enhances steric protection and solubility in organic solvents, making the compound useful in medicinal chemistry and polymer-supported synthesis .

Properties

IUPAC Name |

tert-butyl N-(oxolan-3-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEJVMJLMPXMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from tert-butyl carbazate (tert-butyl hydrazinecarboxylate) and appropriate dihydrofuran derivatives or related carbonyl compounds. The key synthetic steps include:

- Condensation Reaction: Formation of the hydrazone linkage by reacting tert-butyl carbazate with a carbonyl-containing dihydrofuran derivative or an aldehyde/ketone precursor.

- Reaction Conditions: This condensation is usually carried out in organic solvents such as tetrahydrofuran (THF) or toluene, often at elevated temperatures around 80°C.

- Catalysis: Acid catalysts like acetic acid or p-toluenesulfonic acid are employed to promote the condensation and subsequent transformations.

- Purification: The product is isolated by crystallization or chromatographic techniques to achieve high purity.

Detailed Preparation Procedures and Reaction Conditions

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl carbazate + dihydrofuran derivative or ethyl 4-acetylbenzoate in toluene with catalytic acetic acid, stirred at 80°C overnight (15 h) | Condensation to form tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate or related hydrazone intermediate | 55.6–68.3% | Product precipitates as crystalline solid, collected by filtration |

| 2 | Reduction with sodium cyanoborohydride (NaBH3CN) in THF, p-toluenesulfonic acid added slowly over 3 h | Reduction of hydrazone intermediate to hydrazine derivative | ~91% (for related analogs) | Reaction monitored by TLC; product purified by extraction and washing |

| 3 | Purification by washing with acid/base solutions and drying over anhydrous sodium sulfate | Isolation of pure compound | — | Flash column chromatography or recrystallization applied |

Example Experimental Detail:

A solution of tert-butyl carbazate (14.0 g, 106.1 mmol) and a suitable carbonyl compound (e.g., ethyl 4-acetylbenzoate, 13.6 g, 70.8 mmol) in toluene (120 mL) with catalytic acetic acid was stirred at 80°C overnight. The hydrazone product crystallized out and was collected by filtration. Subsequent reduction with NaBH3CN in THF with p-toluenesulfonic acid gave the hydrazinecarboxylate derivative in high yield. The product was purified by extraction, acid/base washings, and drying to yield a white solid suitable for further applications.

Reaction Mechanism Insights

- Condensation Step: The nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of the dihydrofuran derivative, forming a hydrazone linkage via elimination of water.

- Reduction Step: Sodium cyanoborohydride selectively reduces the C=N double bond of the hydrazone to the corresponding hydrazine, stabilizing the compound and enabling further functionalization.

- Catalyst Role: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack.

Optimization and Industrial Considerations

Industrial production focuses on optimizing reaction parameters to maximize yield and purity:

| Parameter | Typical Conditions | Optimization Goal |

|---|---|---|

| Solvent | Toluene or THF | Enhance solubility and reaction kinetics |

| Temperature | 80°C | Balance reaction rate and selectivity |

| Catalyst | Acetic acid or p-toluenesulfonic acid | Efficient catalysis with minimal side reactions |

| Reaction Time | 12–15 hours | Complete conversion of starting materials |

| Purification | Crystallization, chromatography | Achieve high purity for research or industrial use |

Advanced purification techniques such as flash chromatography and recrystallization are employed to remove impurities and isolate the target compound in crystalline form, suitable for research and further synthetic applications.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | tert-butyl carbazate + dihydrofuran derivative or ethyl 4-acetylbenzoate | Toluene, acetic acid catalyst, 80°C, overnight | 55.6–68.3 | Crystalline solid isolated by filtration |

| Reduction | Sodium cyanoborohydride, p-toluenesulfonic acid | THF, slow addition over 3 h | ~91 (for analogs) | Monitored by TLC, purified by extraction |

| Purification | Acid/base washes, drying, chromatography | Ambient temperature | — | Ensures high purity and crystallinity |

Research Findings and Notes

- The compound’s synthesis is well-established with reproducible yields in the 55–90% range depending on specific derivatives and reaction scale.

- The use of tert-butyl carbazate as a starting material is critical for introducing the tert-butyl carbamate protecting group, which imparts stability and solubility advantages.

- Acid catalysis and controlled temperature are essential for selective hydrazone formation without side reactions.

- The hydrazone intermediate can be further reduced to hydrazine derivatives, expanding the compound’s utility in organic synthesis.

- Purification steps are crucial to remove unreacted starting materials and side products, ensuring the compound’s suitability for biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives, which may be useful in creating more complex molecules.

Reduction: The hydrazine moiety allows for reduction reactions, producing reduced forms that may alter its reactivity.

Substitution: Functional groups on the compound can be substituted with other groups to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like lithium aluminum hydride.

Solvents: Common organic solvents like dichloromethane or ethanol may be used.

Major Products Formed

Depending on the reaction, major products include:

Oxidized derivatives.

Reduced forms.

Various substituted analogs, each with unique chemical properties.

Scientific Research Applications

Chemistry

Synthesis Building Block : Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to yield different derivatives useful for further synthesis.

- Reduction : The hydrazine component enables reduction reactions that modify its reactivity.

- Substitution Reactions : Functional groups can be substituted to create analogs with tailored properties.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Substitution | Various electrophiles | Substituted analogs |

Medicine

Potential Drug Candidate : The compound is being explored for its medicinal properties, particularly in drug discovery. Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.

- Mechanism of Action : It may inhibit or modify the activity of enzymes and influence biochemical pathways by acting as substrates or inhibitors.

Case Study : Research has indicated that compounds similar to this compound exhibit anti-inflammatory and anticancer activities, suggesting that this compound could possess similar properties.

Industry

Material Development : The compound can be utilized in developing new materials and chemical processes. Its unique reactivity allows for the creation of novel polymers or catalysts that can enhance industrial processes.

Mechanism of Action

The compound's effects are primarily due to its interaction with various molecular targets, such as:

Enzymes: Binding to active sites, potentially inhibiting or modifying their activity.

Pathways: Influencing biochemical pathways by acting as a substrate or inhibitor.

Cellular processes: Modulating cellular functions by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Hydrazone Stability : The dihydrofuran-3(2H)-ylidene moiety in the target compound exhibits higher ring strain compared to phenylpropylidene derivatives (e.g., S18), leading to faster hydrolysis under acidic conditions .

- Electrophilic Substitution : The tert-butyl group in all analogues provides steric hindrance, slowing nucleophilic attacks on the carbamate carbonyl. This contrasts with methyl or hexyl substituents in HDAC inhibitor precursors (e.g., compounds 39b–e), where reduced steric bulk enhances enzyme binding .

Research Findings and Key Observations

Synthetic Efficiency : The target compound’s high yield (95%) contrasts with lower yields in alkylidene hydrazines (e.g., 27% for 2,4-dimethylpentan-3-ylidene derivative) due to competing elimination pathways .

Spectroscopic Differentiation : IR spectra distinguish carbamate (1723–1740 cm<sup>-1</sup>) and amide (1650–1680 cm<sup>-1</sup>) carbonyls, critical for verifying substitution patterns .

Thermodynamic Stability : Dihydrofuran-3(2H)-ylidene derivatives exhibit lower melting points (wax-like solids) compared to crystalline phenylpropylidene analogues, reflecting reduced lattice energy .

Biological Activity

tert-Butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate (CAS RN: 158020-60-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 200.24 g/mol. Its structure features a hydrazinecarboxylate moiety linked to a dihydrofuran ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 158020-60-1 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbazate with suitable carbonyl compounds under specific conditions. For example, one reported method includes the use of tetrahydrofuran as a solvent at elevated temperatures, facilitating the formation of the desired product with moderate yields .

Table 2: Synthesis Conditions

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| tert-butyl carbazate + carbonyl | Tetrahydrofuran | 20°C | Moderate |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Enzyme Inhibition

Another area of interest is the potential enzyme inhibitory activity of this compound. Research has demonstrated that related hydrazinecarboxylates can inhibit enzymes such as xanthine oxidase (XO), which is implicated in oxidative stress and inflammation-related diseases. The interaction mechanisms often involve hydrogen bonding and hydrophobic interactions with the enzyme's active site .

Case Studies

- In Vitro Studies : A study evaluated the effects of similar hydrazine derivatives on human cancer cell lines, reporting IC50 values in the micromolar range, suggesting potent anticancer activity .

- Toxicological Assessments : Toxicity studies indicated that related compounds possess a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate, and how can purity be maximized?

- Methodology : The compound is typically synthesized via condensation of dihydrofuran-3(2H)-one with hydrazine hydrate, followed by reaction with tert-butyl chloroformate. Key steps include refluxing in ethanol/methanol (60–80°C, 6–12 hours) and purification via column chromatography (silica gel, 10–20% ethyl acetate/hexane) .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., THF) may improve yield compared to ethanol, as seen in analogous hydrazinecarboxylate syntheses .

- Stoichiometry : A 1:1.2 molar ratio of ketone to hydrazine hydrate ensures complete conversion .

- Purification : Recrystallization (using ethyl acetate/hexane) or flash chromatography achieves >95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

- Structural Confirmation :

- NMR : H NMR (CDCl) shows characteristic peaks: δ 1.45 (s, 9H, tert-butyl), δ 5.2–5.5 (m, 2H, dihydrofuran), and δ 8.1 (s, 1H, NH) .

- HRMS : Exact mass calculated for CHNO: 212.1162; observed: 212.1158 .

- IR : Stretching bands at 1705 cm (C=O) and 1530 cm (N–H) confirm functional groups .

Q. What are the key reactivity patterns of this hydrazinecarboxylate derivative?

- Nucleophilic Hydrazine Core : Reacts with aldehydes/ketones to form hydrazones, useful in heterocycle synthesis (e.g., pyrazoles) .

- Acid Sensitivity : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl/dioxane), generating free hydrazines for further functionalization .

- Cycloaddition Potential : The dihydrofuran moiety may participate in Diels-Alder reactions, though steric hindrance from the Boc group requires careful optimization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to enzymes like HDACs (histone deacetylases), where the hydrazine moiety chelates zinc ions in active sites .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with improved electrophilicity for covalent target engagement .

- SAR Analysis : Compare with analogs (e.g., spirocyclic vs. linear hydrazines) to identify critical substituents for potency. For example, dihydrofuran’s rigidity enhances binding entropy over flexible chains .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Discrepancies in IC values (e.g., HDAC inhibition vs. kinase inhibition) often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HEK293 for HDACs) .

- Control redox activity (hydrazines may interfere with MTT assays) via parallel ROS-scavenger experiments .

Q. How can mechanistic studies elucidate its role in enzyme inhibition?

- Kinetic Analysis : Perform time-dependent inhibition assays (e.g., HDAC1) to distinguish reversible vs. irreversible binding. A slow k suggests covalent modification .

- Isotope Labeling : N-labeled hydrazine tracks bond formation via H-N HSQC NMR .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., solved PDB structures) reveals binding modes and guides structure-based optimization .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.